1-Cyclohexyl-3-methylhex-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-methylhex-4-en-1-one is an organic compound with the molecular formula C13H22O. It is a ketone characterized by a cyclohexyl group attached to a hexenone backbone.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-methylhex-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-methylhex-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization .
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. These methods often employ metal catalysts and high-pressure reactors to facilitate the reaction. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-methylhex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives depending on the nucleophile used
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-methylhex-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways due to its reactivity and structural properties.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-methylhex-4-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the environment in which it is applied .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-methylhex-4-en-1-one can be compared with similar compounds such as:
3-Methyl-2-cyclohexen-1-one: This compound has a similar structure but differs in the position of the double bond and the presence of a methyl group.
3-Methyl-3-cyclohexen-1-one: Another similar compound with variations in the position of the double bond and the cyclohexyl group
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
62835-01-2 |
---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
1-cyclohexyl-3-methylhex-4-en-1-one |
InChI |
InChI=1S/C13H22O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3,7,11-12H,4-6,8-10H2,1-2H3 |
InChI-Schlüssel |
QZRSDZLFBXBCQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)CC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.